molecular formula C11H23ClO3S B13627404 2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride

Katalognummer: B13627404
Molekulargewicht: 270.82 g/mol
InChI-Schlüssel: QYXQPIYFCJQZCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

RSO3H+SOCl2RSO2Cl+SO2+HClR-SO3H + SOCl2 \rightarrow R-SO2Cl + SO2 + HCl R−SO3H+SOCl2→R−SO2Cl+SO2+HCl

Where ( R ) represents the 2-(Butoxymethyl)-2-ethylbutane moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the sulfonyl chloride group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF under inert atmosphere conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by the oxidation of the sulfonyl chloride group.

Wissenschaftliche Forschungsanwendungen

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions.

    Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with similar reactivity.

    Tosyl Chloride (p-Toluenesulfonyl Chloride, CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis.

Uniqueness

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to its specific structure, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in certain synthetic applications.

Eigenschaften

Molekularformel

C11H23ClO3S

Molekulargewicht

270.82 g/mol

IUPAC-Name

2-(butoxymethyl)-2-ethylbutane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-4-7-8-15-9-11(5-2,6-3)10-16(12,13)14/h4-10H2,1-3H3

InChI-Schlüssel

QYXQPIYFCJQZCP-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCC(CC)(CC)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.